2-[4-bromo-2-[(E)-hydroxyiminomethyl]phenoxy]acetic acid
Description
2-[4-bromo-2-[(E)-hydroxyiminomethyl]phenoxy]acetic acid is a synthetic organic compound that belongs to the class of phenoxy acids This compound is characterized by the presence of a bromine atom, a hydroxyiminomethyl group, and a phenoxyacetic acid moiety
Properties
IUPAC Name |
2-[4-bromo-2-[(E)-hydroxyiminomethyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c10-7-1-2-8(15-5-9(12)13)6(3-7)4-11-14/h1-4,14H,5H2,(H,12,13)/b11-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGJMMVLCDHRAB-NYYWCZLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=NO)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)/C=N/O)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-bromo-2-[(E)-hydroxyiminomethyl]phenoxy]acetic acid typically involves multiple steps. One common method starts with the bromination of 4-hydroxybenzaldehyde to obtain 4-bromo-2-hydroxybenzaldehyde. This intermediate is then subjected to a reaction with hydroxylamine hydrochloride to form the hydroxyiminomethyl derivative. The final step involves the etherification of the hydroxyiminomethyl derivative with chloroacetic acid under basic conditions to yield 2-[4-bromo-2-[(E)-hydroxyiminomethyl]phenoxy]acetic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[4-bromo-2-[(E)-hydroxyiminomethyl]phenoxy]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydroxyiminomethyl group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-[4-bromo-2-[(E)-hydroxyiminomethyl]phenoxy]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-bromo-2-[(E)-hydroxyiminomethyl]phenoxy]acetic acid involves its interaction with specific molecular targets. The hydroxyiminomethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the bromine atom may participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: Lacks the bromine and hydroxyiminomethyl groups, making it less reactive in certain chemical reactions.
4-bromo-2-hydroxybenzaldehyde: Shares the bromine and hydroxy groups but lacks the acetic acid moiety.
2-hydroxyiminomethylphenoxyacetic acid: Similar structure but without the bromine atom.
Uniqueness
2-[4-bromo-2-[(E)-hydroxyiminomethyl]phenoxy]acetic acid is unique due to the combination of the bromine atom, hydroxyiminomethyl group, and phenoxyacetic acid moiety. This unique structure imparts specific chemical reactivity and biological activity that is not observed in the similar compounds listed above .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
